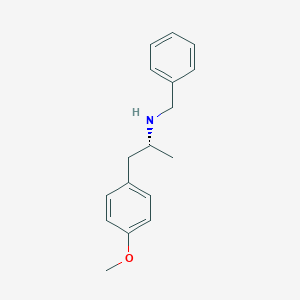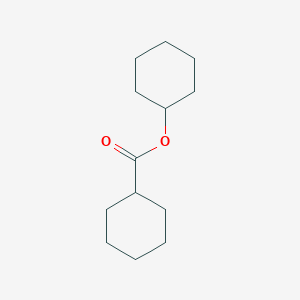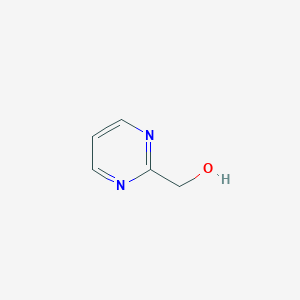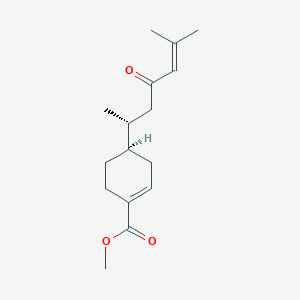
Dehydrojuvabione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydrojuvabione is a natural compound found in the leaves of the New Zealand native plant, Leptospermum scoparium. This compound has gained attention in the scientific community due to its potential therapeutic properties. Dehydrojuvabione has been shown to possess antioxidant, anti-inflammatory, and anticancer properties.
Aplicaciones Científicas De Investigación
1. Insect Growth Regulation
Dehydrojuvabione and its analogues, such as juvabione, act as juvenile hormone mimics against various insect species. These compounds exhibit significant juvenile hormone activity and are used as insect growth regulators. A study by Awasthi and Sharma (2012) conducted a molecular docking study of synthesized juvabione and dehydrojuvabione, revealing a higher binding affinity of nitro-substituted juvabione over natural juvenile hormone III and other synthetic insect growth regulators (Awasthi & Sharma, 2012).
2. Soil Dehydrogenase Activity
Research by Kaczyńska, Borowik, and Wyszkowska (2015) explored the impact of various substances, including dehydro compounds, on soil dehydrogenases. They assessed biostimulation methods for restoring soil contaminated with petroleum products, highlighting the role of dehydrogenases in environmental monitoring (Kaczyńska, Borowik, & Wyszkowska, 2015).
3. Microbial Activity in Soil
Frąc, Oszust, and Lipiec (2012) investigated the impact of organic amendments on soil microbial activity, including the influence on soil dehydrogenase. Their study is significant for understanding how various organic and inorganic substances, such as dehydro compounds, affect soil microbial ecosystems (Frąc, Oszust, & Lipiec, 2012).
4. Biotechnological Applications
The research by Kluskens et al. (2005) highlighted the biotechnological potential of enzymes like dehydratase, which could have connections to dehydro compounds like dehydrojuvabione. They demonstrated the application of lantibiotic enzymes for the modification of peptides, indicating potential applications in the development of stable and modified therapeutic peptides (Kluskens et al., 2005).
5. Enzyme Activity and Applications
The study by Chang, Hung, Hwang, and Hsu (2013) on malate dehydrogenase, an enzyme used in various biotechnological applications, provides insights into the broader context of dehydro compounds like dehydrojuvabione. Understanding these enzymes could lead to advancements in fields such as drug development and environmental monitoring (Chang, Hung, Hwang, & Hsu, 2013).
Propiedades
Número CAS |
16060-78-9 |
|---|---|
Nombre del producto |
Dehydrojuvabione |
Fórmula molecular |
C16H24O3 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
methyl (4R)-4-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H24O3/c1-11(2)9-15(17)10-12(3)13-5-7-14(8-6-13)16(18)19-4/h7,9,12-13H,5-6,8,10H2,1-4H3/t12-,13+/m1/s1 |
Clave InChI |
DEMNMQDWPCIOLA-OLZOCXBDSA-N |
SMILES isomérico |
C[C@H](CC(=O)C=C(C)C)[C@@H]1CCC(=CC1)C(=O)OC |
SMILES |
CC(CC(=O)C=C(C)C)C1CCC(=CC1)C(=O)OC |
SMILES canónico |
CC(CC(=O)C=C(C)C)C1CCC(=CC1)C(=O)OC |
Otros números CAS |
16060-78-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



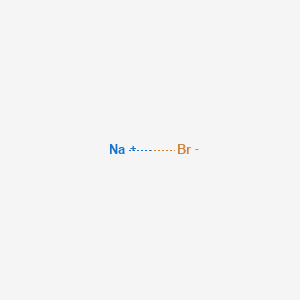
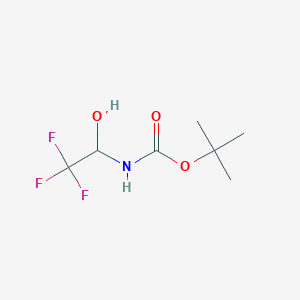
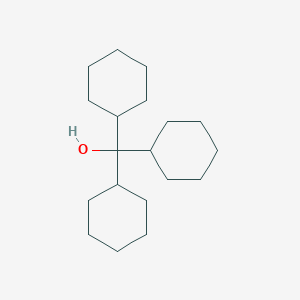
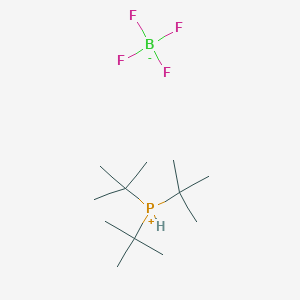
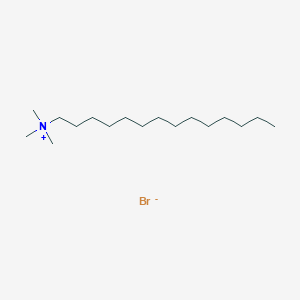
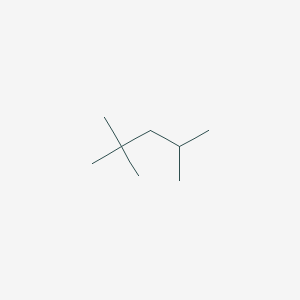
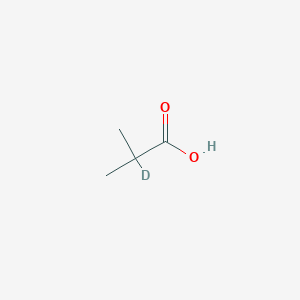
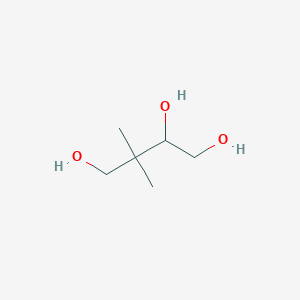
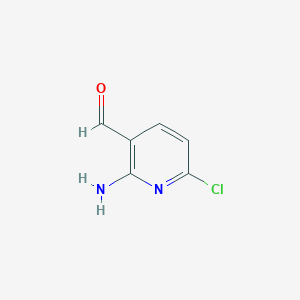
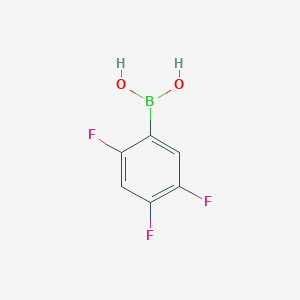
![Naphtho[2,1-d]thiazol-2(3H)-one](/img/structure/B107343.png)
